Dihexyl carbonate
Overview
Description
Mechanism of Action
Target of Action
Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of this compound are the monomers that are unsuitable for traditional melt polymerization at high temperatures .
Mode of Action
This compound interacts with its targets through a process called melt polymerization . This process involves the reaction of this compound with monomers at high temperatures, resulting in the formation of polycarbonate resins . This compound shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of this compound with monomers, leading to the formation of polycarbonate resins . This suggests that this compound may affect the biochemical pathways related to polymer synthesis.
Result of Action
The primary result of this compound’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of this compound’s action are primarily observed in the form of the resulting polycarbonate resins.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, this compound shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Dihexyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of hexanol and carbon dioxide. Additionally, this compound can interact with proteins involved in the transcarbonation process, facilitating the transfer of carbonate groups to other molecules .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that this compound can cause dose-dependent changes in cellular function, including alterations in gene expression and metabolic pathways. High doses of this compound can also lead to toxic effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors involved in these pathways, affecting the flux of metabolites and the levels of key intermediates. For example, this compound can inhibit the activity of certain enzymes in the tricarboxylic acid cycle, leading to changes in the levels of intermediates such as citrate and succinate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can affect energy production and other metabolic processes. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl carbonate can be synthesized through the reaction of hexanol with phosgene or by transesterification of dimethyl carbonate with hexanol. The reaction typically requires a catalyst such as sodium methoxide and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where hexanol and dimethyl carbonate are reacted in the presence of a catalyst. This method ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form hexyl carbonates and other oxidized products.
Reduction: It can be reduced to hexanol and carbon dioxide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Hexyl carbonates and carbon dioxide.
Reduction: Hexanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Dihexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: this compound is used in the formulation of certain pharmaceuticals.
Industry: It is used as a plasticizer and in the production of polycarbonates
Comparison with Similar Compounds
- Dimethyl carbonate
- Diethyl carbonate
- Diphenyl carbonate
Comparison: Dihexyl carbonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .
Properties
IUPAC Name |
dihexyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDSOXFNBWWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335005 | |
Record name | Dihexyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7523-15-1 | |
Record name | Dihexyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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